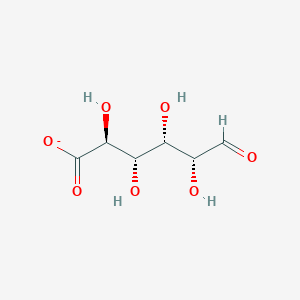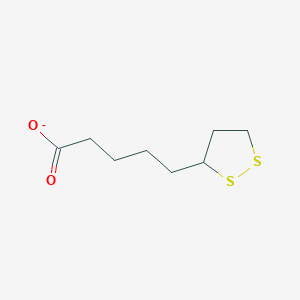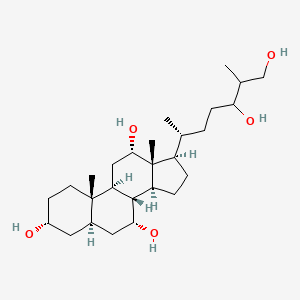
肉桂胺
概述
描述
Cinnamylamine, also known as Cinnamylamine, is a useful research compound. Its molecular formula is C9H11N and its molecular weight is 133.19 g/mol. The purity is usually 95%.
The exact mass of the compound Cinnamylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cinnamylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cinnamylamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗肿瘤效应
肉桂基化合物,包括肉桂胺衍生物,在抗肿瘤应用中显示出潜力。例如,肉桂胺的羟胺衍生物在人类结肠肿瘤裸鼠异种移植研究中显著抑制了人类癌细胞的生长,并诱导凋亡并在G(2)/M期阻滞细胞周期(Shin et al., 2007)。
药物应用
肉桂胺类似物已被探索其药理应用。例如,一种肉桂胺类似物在体外显示出对人类β3-肾上腺素受体的优异激动活性,并在大鼠中显示出良好的口服生物利用度,表明具有治疗应用潜力(Sawa et al., 2005)。
合成生物学上有趣的化合物
涉及Wang树脂结合的烯丙胺与芳基碘化物的Heck反应产生了各种取代的肉桂胺。这种方法为合成肉桂胺衍生物作为生物学上有趣的化合物和有用的合成中间体提供了新的选择(Leikoski et al., 2013)。
抗分枝杆菌活性
肉桂醛,肉桂胺的主要成分,已被证明对结核分枝杆菌具有显著的抗分枝杆菌活性。其效果被发现与乙胺醇,一种一线抗结核药物相当(Sawicki et al., 2018)。
与磷脂酰乙醇胺的结合
Ro 09-0198(肉桂霉素)特异性结合磷脂酰乙醇胺,这是生物膜中的一种脂质。利用热力学分析研究了这种独特的相互作用,为细胞过程中如凋亡中的脂质-肽相互作用提供了见解(Machaidze et al., 2002)。
风味和香料行业
从肉桂胺衍生的肉桂醋酸酯因其甜美、香脂和花香气味而被广泛应用于风味和香料行业。在Acinetobacter hemolyticus中发现的一种新型酯酶显示出对肉桂醋酸酯的高脂肪酶活性,突显了其工业应用(Dong et al., 2017)。
安全和危害
When handling Cinnamylamine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
The biosynthesis of Cinnamylamine using cinnamic acid as the precursor in E. coli using a combinatorial metabolic engineering strategy provides a reference for the biosynthesis of other amine compounds and lays a foundation for the de novo synthesis of cinnamylamine . This entirely biocatalytic one-pot procedure provides considerable advantages in terms of environmental and safety impacts over reported chemical methods .
作用机制
Target of Action
Cinnamylamine is an aromatic compound derived from L-phenylalanine . The primary target of cinnamylamine is the ω-aminotransferase Cv-ωTA from Chromobacterium violaceum . This enzyme plays a crucial role in the conversion of cinnamaldehyde to cinnamylamine .
Mode of Action
The Cv-ωTA enzyme exhibits high activity in the conversion of cinnamaldehyde to cinnamylamine . This conversion is a key step in the biosynthesis of cinnamylamine . To shift the equilibrium of the reaction towards cinnamylamine, saturation mutagenesis of Cv-ωTA at key amino acid residues was performed .
Biochemical Pathways
The biosynthesis of cinnamylamine involves several steps . First, the carboxylic acid reductase from Neurospora crassa (NcCAR) and phosphopantetheinyl transferase (PPTase) from E. coli are used to convert cinnamic acid to cinnamaldehyde . Then, the Cv-ωTA enzyme converts cinnamaldehyde to cinnamylamine . This process is part of a larger metabolic pathway involving the conversion of L-phenylalanine to cinnamic acid .
Pharmacokinetics
coli has been optimized by adjusting the supply of the cofactors, PLP and NADPH, in the fermentation process . This suggests that these factors may play a role in the bioavailability of cinnamylamine.
Result of Action
The result of the action of cinnamylamine is the production of an aromatic compound that can be used in the synthesis of biologically active molecules, including drugs, and energetic materials . The highest reported yield of cinnamylamine in engineered E. coli reached 523.15 mg/L .
Action Environment
The action of cinnamylamine can be influenced by various environmental factors. For instance, the yield of cinnamylamine in engineered E. coli was improved by optimizing the substrates and the supply of the cofactors, PLP and NADPH, in the fermentation process . Additionally, the overexpression or knockout of certain native global transcription factors and resistance genes in E. coli was found to regulate the catalytic rate of NcCAR and Cv-ωTA, thereby affecting the production of cinnamylamine .
生化分析
Biochemical Properties
Cinnamylamine plays a significant role in biochemical reactions, particularly in the synthesis of aromatic primary amines. It interacts with enzymes such as carboxylic acid reductase from Neurospora crassa and ω-transaminase from Ochrobactrum anthropi. These enzymes catalyze the conversion of cinnamic acid to cinnamylamine through a series of biocatalytic reactions. The interaction between cinnamylamine and these enzymes is crucial for the efficient production of the compound .
Cellular Effects
Cinnamylamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In Escherichia coli, the overexpression or knockout of specific transcription factors and resistance genes can regulate the production of cinnamylamine. This regulation affects the fluxes of NADPH and ATP, as well as the rate of pyruvate metabolism. Additionally, cinnamylamine can upregulate genes related to stress and detoxification, impacting overall cellular function .
Molecular Mechanism
At the molecular level, cinnamylamine exerts its effects through binding interactions with specific enzymes and proteins. The compound is involved in enzyme inhibition and activation, particularly in the catalytic processes of carboxylic acid reductase and ω-transaminase. These interactions lead to changes in gene expression and metabolic pathways, ultimately influencing the synthesis and stability of cinnamylamine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cinnamylamine can change over time due to its stability and degradation. Studies have shown that the accumulation of toxic intermediates, such as aromatic aldehydes, can affect the yield of cinnamylamine. Metabolic regulation through the overexpression or knockout of specific genes can enhance the stability and production of cinnamylamine over time .
Dosage Effects in Animal Models
The effects of cinnamylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antifungal and analgesic properties. At higher doses, cinnamylamine can cause toxic or adverse effects, including metabolic imbalances and cellular stress. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks .
Metabolic Pathways
Cinnamylamine is involved in several metabolic pathways, including the shikimate pathway and the phenylalanine lyase pathway. These pathways facilitate the conversion of cinnamic acid to cinnamylamine through a series of enzymatic reactions. Enzymes such as carboxylic acid reductase and ω-transaminase play a crucial role in these pathways, influencing the metabolic flux and levels of metabolites .
Transport and Distribution
Within cells and tissues, cinnamylamine is transported and distributed through specific transporters and binding proteins. These interactions affect the localization and accumulation of the compound, influencing its overall activity and function. The transport and distribution of cinnamylamine are essential for its effective utilization in biochemical reactions and therapeutic applications .
Subcellular Localization
Cinnamylamine’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Understanding the subcellular localization of cinnamylamine is crucial for optimizing its therapeutic potential and minimizing potential side effects .
属性
IUPAC Name |
(E)-3-phenylprop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8,10H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAFNSMYPSHCBK-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4335-60-8, 4360-51-4 | |
| Record name | Cinnamylamine, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004360514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CINNAMYLAMINE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRU5188QAR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
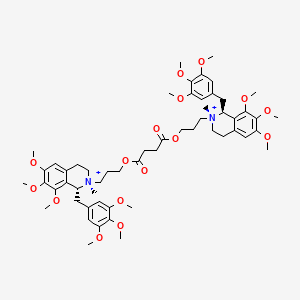
![2,5-dimethyl-N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1233574.png)
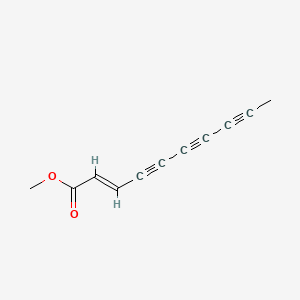

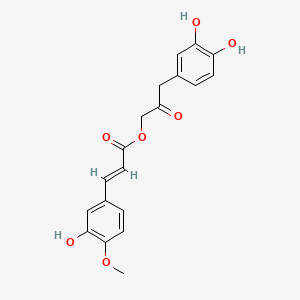



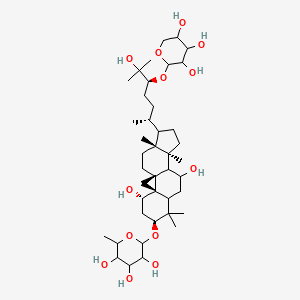
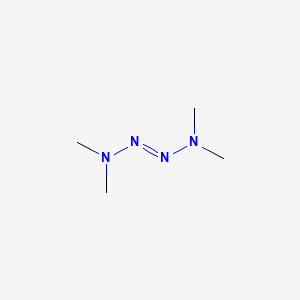
![(4R,4aS,7S,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol](/img/structure/B1233592.png)
